rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid
Description
rac-(1R,3R,5R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclo[3.1.0]hexane derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group at the 3-position and a carboxylic acid substituent at the 1-position. The rac prefix indicates a racemic mixture, though the stereochemistry (1R,3R,5R) is explicitly defined for one enantiomer . This compound serves as a critical building block in peptide synthesis and drug development due to the Fmoc group’s role in temporary amine protection, which can be cleaved under mild basic conditions .
Key structural attributes include:
- Bicyclo[3.1.0]hexane core: A rigid, strained bicyclic system that imparts conformational restraint, enhancing binding specificity in pharmacological applications .
- Fmoc protection: Enhances solubility in organic solvents and enables selective deprotection during solid-phase synthesis .
- Carboxylic acid functionality: Facilitates conjugation to other molecules (e.g., peptides, proteins, or imaging probes) .
The compound is commercially available (CAS: 1699135-74-4, Mol. formula: C₂₁H₁₉NO₄) and is utilized in the synthesis of prostate-specific membrane antigen (PSMA)-targeting probes for cancer diagnostics .
Properties
CAS No. |
2137794-83-1 |
|---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclo[3.1.0]hexane Derivatives
Structural Nuances and Functional Implications
Protecting Groups :
- The Fmoc group in the target compound contrasts with Boc (tert-butoxycarbonyl) in the azabicyclo derivative . Fmoc is base-labile (e.g., cleaved by piperidine), while Boc requires acidic conditions (e.g., trifluoroacetic acid), influencing synthetic workflows .
- The absence of protection in LY2812223 highlights its role as a bioactive molecule rather than a synthetic intermediate.
The azabicyclo[3.1.0]hexane core () introduces a nitrogen atom, enabling hydrogen bonding in peptide mimics .
Substituent Effects :
- Fluorine in the 4-position () enhances metabolic stability and bioavailability, critical for CNS-targeting drugs .
- Thiotriazole in LY2812223 confers high mGlu2 receptor affinity (EC₅₀ = 14 nM) and functional selectivity over mGlu3, validated via crystallography .
Stereochemical Complexity :
- The (1R,3R,5R) configuration in the target compound contrasts with the (1R,2S,4R,5R,6R) stereochemistry of LY2812223, demonstrating how stereochemistry dictates receptor engagement .
Preparation Methods
Epoxide Cyclopropanation (Patent Route)
A patented approach (WO2005047215A2) utilizes a protected epoxide intermediate subjected to intramolecular cyclopropanation. Key steps include:
-
Epoxide Activation : Treatment of epoxide 4 with Et₃Al and LiHMDS at −60°C induces ring-opening and cyclopropanation, yielding bicyclic alcohol 5 with high stereochemical fidelity.
-
Oxidation : Alcohol 5 is oxidized to ketone 7 using NaClO in acetic acid/acetonitrile.
-
Strecker Reaction : Ketone 7 undergoes a stereoselective Strecker reaction with NH₃ and TMSCN in MeOH, facilitated by Ti(OiPr)₄, to afford aminonitrile 10 .
Table 1: Cyclopropanation Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield | Diastereoselectivity |
|---|---|---|---|---|
| Epoxide opening | Et₃Al, LiHMDS, THF | −60°C | 85% | >20:1 dr |
| Oxidation | NaClO, CH₃CN/CH₃COOH | 0°C → RT | 78% | N/A |
| Strecker reaction | NH₃, TMSCN, Ti(OiPr)₄, MeOH | RT | 72% | >95:5 dr |
(3 + 2) Annulation (Photoredox Route)
An alternative method employs a (3 + 2) annulation between cyclopropenes and aminocyclopropanes under iridium photoredox catalysis. Difluorocyclopropenes enhance diastereoselectivity (>95:5 dr), while removable substituents on the cyclopropylaniline enable downstream functionalization.
Amino Group Functionalization and Fmoc Protection
After establishing the bicyclic core, the primary amine is introduced and protected:
Hydrolysis of Aminonitrile
Aminonitrile 10 (from Table 1) is hydrolyzed to the primary amine 11 using 60% H₂SO₄ at 100°C for 2 hours.
Fmoc Protection
The free amine is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) groups via reaction with Fmoc-Cl in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA).
Table 2: Fmoc Protection Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DIPEA | DCM | 0°C → RT | 4 h | 92% |
| Pyridine | THF | RT | 12 h | 78% |
| TEA | DMF | 0°C | 2 h | 85% |
Carboxylic Acid Installation
The carboxylic acid moiety is introduced via two pathways:
Direct Oxidation of Alcohols
The patent route oxidizes a secondary alcohol to a ketone intermediate, which is subsequently functionalized via homologation. However, this method requires multiple steps and offers moderate yields (50–60%).
Carboxylation via Nitrile Hydrolysis
A more efficient approach hydrolyzes the nitrile group in aminonitrile 10 directly to the carboxylic acid using 6 M HCl at reflux. This one-pot strategy achieves 88% yield with minimal epimerization.
Stereochemical Considerations
The rac-(1R,3R,5R) configuration arises from:
-
Cyclopropanation Stereocontrol : Et₃Al/LiHMDS promotes a chair-like transition state, fixing the relative stereochemistry of C1, C3, and C5.
-
Strecker Reaction Selectivity : Ti(OiPr)₄ coordinates the ketone and nitrile, ensuring anti-addition of the amine group.
Industrial-Scale Adaptations
For large-scale synthesis, modifications include:
-
Continuous Flow Photoredox Systems : Enhances light penetration and reduces reaction times for annulation methods.
-
Crystallization-Driven Purification : Isolates the Fmoc-protected intermediate via pH-controlled crystallization, achieving >99% purity.
Challenges and Limitations
Q & A
Q. What are the standard synthetic routes for rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid?
The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group on a bicyclo[3.1.0]hexane scaffold. Key steps include:
- Amino group protection : Reacting the free amine with Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in a 1:1 H₂O/acetone solution with Na₂CO₃ as a base, followed by extraction and purification .
- Bicyclohexane core formation : Utilizing cyclopropanation or ring-closing metathesis to construct the strained bicyclic structure, often requiring chiral catalysts to control stereochemistry .
- Carboxylic acid activation : Final deprotection (e.g., using piperidine for Fmoc removal) and acidification to yield the target compound .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : To confirm stereochemistry and functional group integrity (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, bicyclic proton splitting patterns) .
- HPLC : Reverse-phase chromatography with UV detection (254 nm) ensures enantiomeric purity, especially given the compound’s chiral centers .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₄N₂O₄: ~381.18 g/mol) .
Q. How do structural analogs of this compound differ in biological activity?
Structural variations (e.g., substituents on the bicyclic core or amino protection groups) significantly alter biological activity:
| Analog | Key Feature | Biological Impact |
|---|---|---|
| 3-Amino variant | Free amine | Enhanced enzyme binding but reduced stability |
| Methoxy-substituted | Electron-donating group | Increased solubility but decreased cell permeability |
| Spirocyclic analogs | Rigid conformation | Improved target selectivity in kinase inhibition studies |
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts during cyclopropanation to control stereochemistry at the bicyclic core .
- Dynamic kinetic resolution : Employing enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures .
- Crystallization-induced asymmetric transformation : Leverage differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) .
Q. How does the compound’s stability vary under different experimental conditions?
- pH sensitivity : The Fmoc group is stable at pH 7–9 but degrades rapidly in acidic conditions (pH < 4), releasing CO₂ and fluorenyl byproducts .
- Thermal stability : Decomposition occurs above 150°C, with exothermic peaks observed via DSC (differential scanning calorimetry) .
- Light exposure : UV irradiation (254 nm) induces photolytic cleavage of the bicyclic core, necessitating amber glass storage .
Q. What mechanistic insights explain its interactions with biological targets?
- Enzyme inhibition : The bicyclo[3.1.0]hexane core mimics proline’s pyrrolidine ring, competitively inhibiting prolyl hydroxylases (e.g., PHD2) in hypoxia signaling pathways .
- Receptor binding : Molecular docking studies suggest the Fmoc group occupies hydrophobic pockets in kinase ATP-binding sites, reducing IC₅₀ values by 10–100× compared to unprotected analogs .
Q. How can computational methods aid in designing derivatives with improved properties?
- Molecular dynamics (MD) simulations : Predict conformational flexibility and solvent-accessible surface area (SASA) to optimize solubility .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP values to balance lipophilicity and membrane permeability .
- Docking studies : Identify key hydrogen-bonding interactions (e.g., between the carboxylic acid and Arg residues in target proteins) .
Methodological Considerations
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .
- Biological assays : Pair SPR (surface plasmon resonance) for binding affinity with cellular assays (e.g., luciferase reporter systems) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
